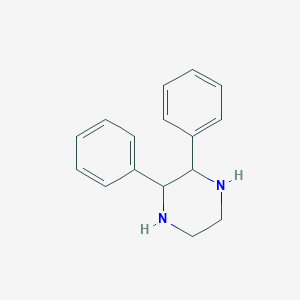

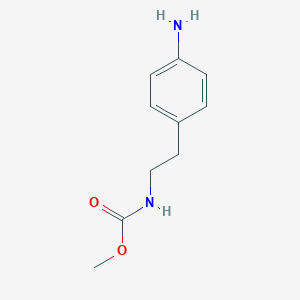

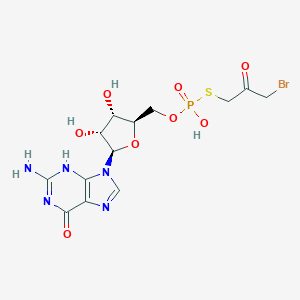

![molecular formula C14H11NO3S B114230 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid CAS No. 142221-23-6](/img/structure/B114230.png)

2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid” is a chemical compound with the molecular formula C14H11NO3S . It has a molecular weight of 273.31 g/mol.

Molecular Structure Analysis

The molecular structure of “2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid” can be represented by the InChI code1S/C15H12O3S/c16-13(11-6-2-1-3-7-11)10-19-14-9-5-4-8-12(14)15(17)18/h1-9H,10H2,(H,17,18) . The canonical SMILES representation is C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2C(=O)O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.3 g/mol . It has a XLogP3-AA value of 3.4, indicating its relative hydrophobicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 79.7 Ų . The compound has a rotatable bond count of 5 .Aplicaciones Científicas De Investigación

Pharmaceutical Research

2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid is explored in pharmaceutical research for its potential therapeutic properties. Its structural similarity to other bioactive nicotinic acid derivatives suggests it may have applications in drug design and development. Researchers are investigating its role as a precursor in synthesizing novel compounds with possible benefits in treating metabolic disorders, given nicotinic acid’s role in human metabolism .

Agricultural Chemistry

In agriculture, this compound could be used to develop new pesticides or herbicides. Its thioester group may interact with various enzymes or receptors in pests, providing a new approach to crop protection. Studies are ongoing to determine its efficacy and safety for such applications.

Material Science

Material scientists are interested in 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid due to its potential use in creating novel polymers or coatings. Its molecular structure could lend itself to forming bonds with other materials, enhancing durability or resistance to environmental factors .

Analytical Chemistry

This compound is also valuable in analytical chemistry, where it may serve as a standard or reagent in chromatographic methods. Its unique chemical properties could help in the separation and identification of complex mixtures or in the development of new analytical techniques .

Environmental Science

Environmental scientists might explore the use of 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid in pollution control. Its ability to bind with heavy metals or other pollutants could make it useful in water treatment processes or in the creation of filtering materials .

Biochemistry Research

In biochemistry, the compound’s interaction with biological molecules is of great interest. It could be used to study enzyme mechanisms or metabolic pathways. Its potential as an inhibitor or activator of certain biochemical reactions makes it a valuable tool for understanding cellular processes .

Mecanismo De Acción

Direcciones Futuras

The future directions for “2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid” are not specified in the sources I found. The potential applications of a compound depend on its physical and chemical properties, as well as the current needs in various fields such as pharmaceuticals, materials science, and chemical synthesis .

Propiedades

IUPAC Name |

2-phenacylsulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-12(10-5-2-1-3-6-10)9-19-13-11(14(17)18)7-4-8-15-13/h1-8H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHMABNIGSEYKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365894 |

Source

|

| Record name | 2-[(2-Oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142221-23-6 |

Source

|

| Record name | 2-[(2-Oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

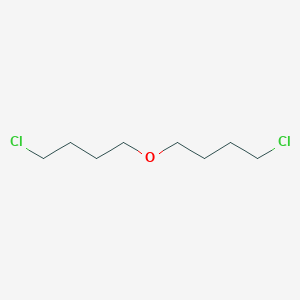

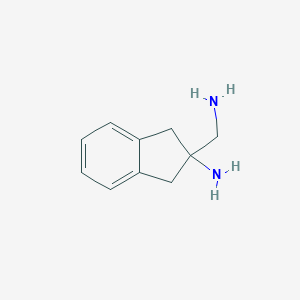

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)

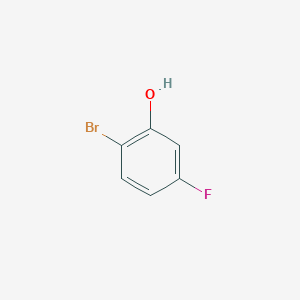

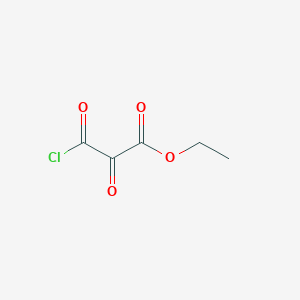

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114164.png)

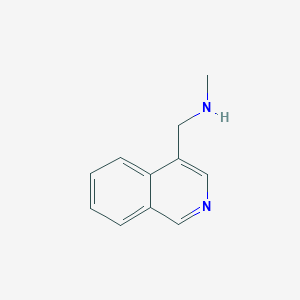

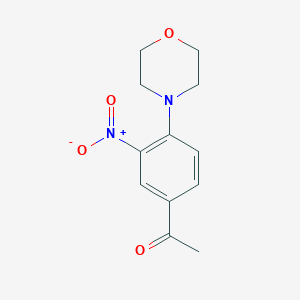

![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)